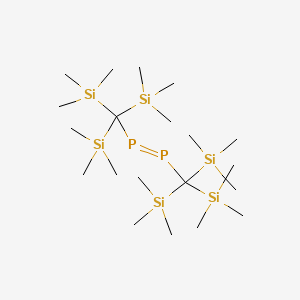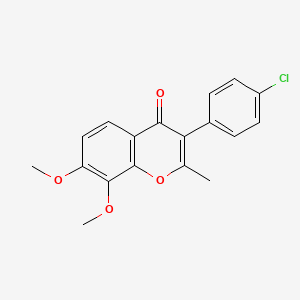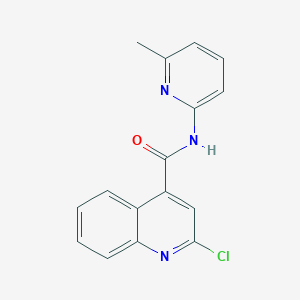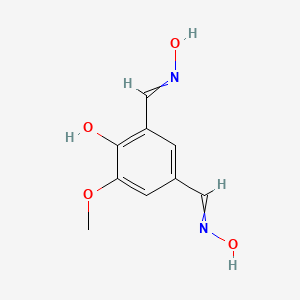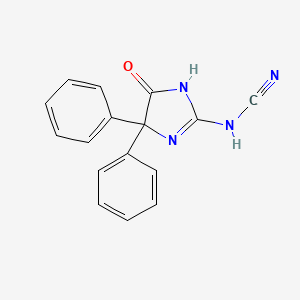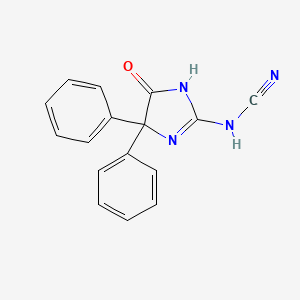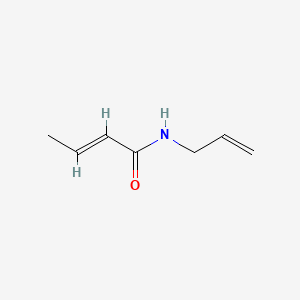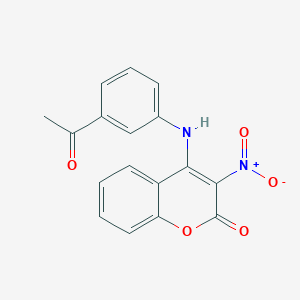
4-(3-Acetylanilino)-3-nitrochromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Acetylanilino)-3-nitrochromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a chromen-2-one core with a nitro group at the 3-position and an acetylanilino group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetylanilino)-3-nitrochromen-2-one typically involves the condensation of 3-nitrochromen-2-one with 3-acetylaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of acetic acid as a solvent and a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(3-Acetylanilino)-3-nitrochromen-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetylanilino group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Oxidation: The chromen-2-one core can undergo oxidation reactions to form corresponding quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, suitable solvents like ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 4-(3-Aminoanilino)-3-nitrochromen-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding quinones and other oxidized products.
科学研究应用
4-(3-Acetylanilino)-3-nitrochromen-2-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
作用机制
The mechanism of action of 4-(3-Acetylanilino)-3-nitrochromen-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The acetylanilino group can form hydrogen bonds and hydrophobic interactions with target proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
- 4-(3-Acetylanilino)-3-chloroquinolin-2-one
- 4-(3-Acetylanilino)-1-methyl-3-nitroquinolin-2-one
- 2-(3-Acetylanilino)-3-chloro-1,4-naphthoquinone
Uniqueness
4-(3-Acetylanilino)-3-nitrochromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. The presence of both nitro and acetylanilino groups allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds.
属性
CAS 编号 |
679417-12-0 |
|---|---|
分子式 |
C17H12N2O5 |
分子量 |
324.29 g/mol |
IUPAC 名称 |
4-(3-acetylanilino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C17H12N2O5/c1-10(20)11-5-4-6-12(9-11)18-15-13-7-2-3-8-14(13)24-17(21)16(15)19(22)23/h2-9,18H,1H3 |
InChI 键 |
IOTLMOXGZYUBGH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
溶解度 |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


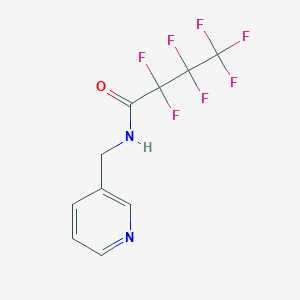
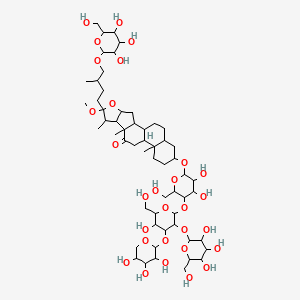
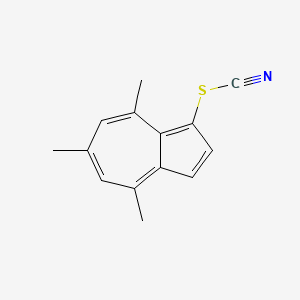
![3-(1,3-benzodioxol-5-ylmethyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14158992.png)

![4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14159009.png)
